molecular formula C15H18N2O2 B1420341 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile CAS No. 1095101-70-4

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile

Cat. No.: B1420341
CAS No.: 1095101-70-4
M. Wt: 258.32 g/mol
InChI Key: FFZFJGGMRBGDOH-UHFFFAOYSA-N
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Description

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is known for its unique structure, which includes a benzonitrile group linked to a piperidinone moiety through a propoxy chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 3-(2-oxopiperidin-1-yl)propyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzonitrile derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzonitrile group can also participate in interactions with proteins and other biomolecules, further contributing to the compound’s overall activity .

Comparison with Similar Compounds

3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile can be compared with other similar compounds, such as:

    3-[3-(2-Oxopiperidin-1-yl)propoxy]benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of a nitrile group.

    3-[3-(2-Oxopiperidin-1-yl)propoxy]benzoic acid: This compound contains a carboxylic acid group instead of a nitrile group.

    3-[3-(2-Oxopiperidin-1-yl)propoxy]benzamide: This compound contains an amide group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[3-(2-oxopiperidin-1-yl)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-12-13-5-3-6-14(11-13)19-10-4-9-17-8-2-1-7-15(17)18/h3,5-6,11H,1-2,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFJGGMRBGDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCOC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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